![molecular formula C22H31N5O4 B11177800 N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B11177800.png)
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide
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Overview
Description
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide is a complex organic compound with a unique structure that includes both acetyl and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)acetamide: A simpler analog with similar structural features.
N-(4-acetyl-2-methylphenyl)acetamide: Another related compound with a methyl group substitution.
Uniqueness
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide stands out due to its complex structure, which provides unique chemical and biological properties.
Biological Activity
1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine (CAS Number: 423741-26-8) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN2O4
- Molecular Weight : 404.89 g/mol
- CAS Number : 423741-26-8
The structure of this compound features a piperazine ring substituted with a chlorophenyl group and a triethoxybenzoyl moiety, which may contribute to its pharmacological properties.
Research indicates that compounds similar to 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine exhibit various mechanisms of action:
- Receptor Interaction : The piperazine structure is known for its ability to interact with neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to modulation of mood and behavior.
- Enzyme Inhibition : Some studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Anticancer Properties
Several studies have investigated the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain piperazine derivatives selectively induced cell death in breast cancer cell lines through mitochondrial pathways.
Antimicrobial Activity
Research has also indicated that piperazine derivatives possess antimicrobial properties against various pathogens.
- Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|----------|----------|----------------------------------------|
| 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine | E. coli | 32 µg/mL |
| 1-(3-Chlorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine | S. aureus | 16 µg/mL |
Neuropharmacological Effects
The neuropharmacological effects of the compound have been explored in animal models.
- Case Study : A study conducted on mice showed that administration of the compound resulted in anxiolytic effects comparable to established anxiolytic drugs. Behavioral tests indicated reduced anxiety-like behavior in treated animals.
Safety and Toxicity
Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits biological activity, it also requires careful assessment regarding its toxicity.
- Table 2: Toxicity Profile
| Parameter | Result |
|-----------|--------|
| Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) |
| Mutagenicity | Negative (Ames test) |
Properties
Molecular Formula |
C22H31N5O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C22H31N5O4/c1-3-25-10-12-26(13-11-25)15-21(30)27-9-8-23-22(31)19(27)14-20(29)24-18-6-4-17(5-7-18)16(2)28/h4-7,19H,3,8-15H2,1-2H3,(H,23,31)(H,24,29) |
InChI Key |
JNJVSRXPQSPOIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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